2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
CAS No.: 899914-49-9
Cat. No.: VC11908157
Molecular Formula: C19H17BrClN3OS
Molecular Weight: 450.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899914-49-9 |
|---|---|
| Molecular Formula | C19H17BrClN3OS |
| Molecular Weight | 450.8 g/mol |
| IUPAC Name | 2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H17BrClN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25) |
| Standard InChI Key | QVRBUWOETUXQAN-UHFFFAOYSA-N |
| SMILES | CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C |
| Canonical SMILES | CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C |
Introduction
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. Its structure incorporates both imidazole and thiol functionalities, which are often associated with biological activity, particularly in medicinal chemistry. This compound is of interest due to its potential applications in pharmaceuticals, especially in the development of antibacterial and anticancer agents.
Synthesis and Chemical Reactivity
The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically involves a series of chemical reactions that require precise conditions and reagents. The compound's chemical reactivity is influenced by its functional groups, including the imidazole ring and the thiol group.
Synthesis Steps
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Formation of the Imidazole Core: This involves the synthesis of the 2,2-dimethyl-2H-imidazole core, which can be achieved through various methods, including condensation reactions.
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Introduction of the Bromophenyl Group: The 4-bromophenyl group is introduced into the imidazole ring, often through nucleophilic substitution or cross-coupling reactions.
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Formation of the Thiol Linkage: The thiol group is incorporated to link the imidazole derivative with the acetamide moiety.
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Attachment of the Acetamide Moiety: The final step involves attaching the N-(4-chlorophenyl)acetamide group to the thiolated imidazole derivative.
Biological Activity and Potential Applications
This compound is of interest for its potential biological activities, including anticancer and antibacterial effects. The imidazole ring and thiol functionalities are known to contribute to biological activity in similar compounds.
Potential Therapeutic Uses
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Anticancer Activity: Imidazole derivatives have been studied for their anticancer properties, often acting through mechanisms that inhibit cell proliferation or induce apoptosis.
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Antibacterial Activity: The presence of thiol groups can enhance interactions with bacterial enzymes, potentially inhibiting bacterial growth.
Safety and Handling
While specific safety data for this compound are not detailed in the search results, compounds with similar structures often require careful handling due to potential toxicity and allergenicity. For example, 2-(4-chlorophenyl)acetamide is known to be harmful if swallowed and may cause allergic skin reactions .
Safety Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn when handling.
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Ventilation: Work should be conducted in well-ventilated areas to avoid inhalation of potential vapors.
Research Findings and Future Directions
Research on 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is limited, but studies on related imidazole derivatives provide insights into potential biological activities. Future research should focus on quantitative efficacy studies, such as determining IC50 values against specific cell lines, to assess its potency and selectivity.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide | Not specified | Not specified | Anticancer, Antibacterial |
| N-(4-bromo-3-methylphenyl)-2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide | C20H19Br2N3OS | 509.3 g/mol | Similar to above |
| 2-(4-chlorophenyl)acetamide | C8H8ClNO | 169.61 g/mol | None reported |
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